2-(3,4-Dimethoxyphenyl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide
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Description
2-(3,4-Dimethoxyphenyl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C23H23N5O4S and its molecular weight is 465.53. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis for Imaging Applications
This compound, due to its structural similarity with pyrazolopyrimidineacetamides, may be relevant for the development of selective ligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). Such compounds are synthesized with fluorine atoms in their structure, allowing labeling with fluorine-18, a radioactive isotope used in PET to visualize and quantify biological processes in vivo (Dollé et al., 2008).
Novel Heterocycles Synthesis
It may serve as a precursor or inspiration for the synthesis of novel heterocyclic compounds with potential pharmacological activities. Such activities include antimicrobial properties as demonstrated by compounds synthesized from related pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition reactions (Rahmouni et al., 2014).
Antimicrobial Activity
Compounds structurally related to the one have been utilized as key intermediates in the synthesis of new heterocycles incorporating antipyrine moiety, displaying significant antimicrobial activities (Bondock et al., 2008).
Molecular Conformations and Hydrogen Bonding
The detailed study of molecular conformations and hydrogen bonding patterns in compounds with similar backbones contributes to our understanding of their stability and reactivity, which can be crucial for designing drugs with specific targeting mechanisms (Narayana et al., 2016).
Antitumor Activity and Molecular Docking
Further, the compound's analogs have been investigated for their antitumor activity, with certain derivatives demonstrating significant in vitro efficacy against various cancer cell lines. Molecular docking studies of these compounds provide insights into their potential mechanisms of action and interaction with biological targets, offering a foundation for the development of novel anticancer therapies (Fahim et al., 2019).
Anti-inflammatory Activity
The synthesis of related acetamide derivatives has shown significant anti-inflammatory activity, indicating the potential of this chemical framework for the development of new anti-inflammatory agents (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-13-14(2)24-23(26-22(13)30)28-20(12-16(27-28)19-6-5-9-33-19)25-21(29)11-15-7-8-17(31-3)18(10-15)32-4/h5-10,12H,11H2,1-4H3,(H,25,29)(H,24,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLNEUXYCDVCLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)NC(=O)CC4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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